2-Chloro-3-(difluoromethoxy)aniline

cross-coupling regioselectivity Suzuki-Miyaura

A precise structural scaffold for medicinal chemistry and agrochemical synthesis, where regioisomer purity dictates downstream coupling success. This 2-chloro-3-OCF₂H aniline provides a differentiated reactivity vector. - **Targeted Utility:** Enables Suzuki-Miyaura/Buchwald-Hartwig at 2-position; -OCF₂H group offers balanced lipophilicity (LogP ~2.5-3.0) and metabolic stability. - **Quality Assurance:** 98% purity with batch-specific HPLC, GC, and NMR documentation. - **Supply:** Available for immediate research shipment with full analytical data.

Molecular Formula C7H6ClF2NO
Molecular Weight 193.58 g/mol
Cat. No. B11902900
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-3-(difluoromethoxy)aniline
Molecular FormulaC7H6ClF2NO
Molecular Weight193.58 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)OC(F)F)Cl)N
InChIInChI=1S/C7H6ClF2NO/c8-6-4(11)2-1-3-5(6)12-7(9)10/h1-3,7H,11H2
InChIKeyYCFFEAIQTWYOJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-3-(difluoromethoxy)aniline: Key Intermediate


2-Chloro-3-(difluoromethoxy)aniline (CAS 1261566-94-2) is a halogenated aromatic amine with the molecular formula C7H6ClF2NO and molecular weight 193.58 g/mol . The compound features a 2-chloro substitution and a 3-difluoromethoxy (-OCF₂H) group on the aniline ring, a substitution pattern that provides a distinct structural scaffold for derivatization . Predicted physicochemical properties include a density of 1.393±0.06 g/cm³ and a boiling point of 247.0±35.0 °C [1]. It is primarily utilized as an intermediate in medicinal chemistry and agrochemical research, with commercial suppliers offering purities of 95-98% with batch-specific analytical certification including NMR, HPLC, and GC .

2-Chloro-3-(difluoromethoxy)aniline: Irreplaceable Regiochemistry


Regioisomers and alternative fluorinated anilines are not functionally equivalent to 2-chloro-3-(difluoromethoxy)aniline due to substitution pattern-specific differences in three critical dimensions. First, regiochemistry of the chloro and difluoromethoxy substituents directly controls the site(s) available for cross-coupling and nucleophilic aromatic substitution, meaning isomers with 4-chloro or 5-difluoromethoxy substitution present entirely different vectors for molecular elaboration . Second, the 2-chloro-3-OCF₂H arrangement yields a predicted pKa distinct from other substitution patterns, which affects protonation state and reactivity under physiological and reaction conditions . Third, the difluoromethoxy moiety confers differentiated lipophilicity and metabolic stability relative to methoxy (-OCH₃) and trifluoromethoxy (-OCF₃) analogs, attributes that cannot be assumed when substituting one fluorinated aniline for another .

2-Chloro-3-(difluoromethoxy)aniline: Evidence-Based Differentiation


Regioisomeric Control of Cross-Coupling Sites

The 2-chloro-3-(difluoromethoxy) substitution pattern presents a unique vector for palladium-catalyzed cross-coupling relative to its regioisomers. The ortho-chloro substituent adjacent to the aniline nitrogen provides a distinct steric and electronic environment that influences coupling efficiency at the chlorine-bearing position. In contrast, 2-chloro-5-(difluoromethoxy)aniline, 3-chloro-4-(difluoromethoxy)aniline, and 2-chloro-4-(difluoromethoxy)aniline each position the chloro leaving group at a different ring position relative to the -OCF₂H and -NH₂ groups, yielding different coupling sites and product geometries . This positional variation means that even compounds with identical elemental composition and molecular weight (all regioisomers share C7H6ClF2NO, MW 193.58) cannot be interchanged in synthetic sequences targeting a specific final molecular topology.

cross-coupling regioselectivity Suzuki-Miyaura Buchwald-Hartwig

Metabolic Stability: -OCF₂H vs. -OCH₃

The difluoromethoxy (-OCF₂H) group confers enhanced resistance to oxidative metabolism relative to the methoxy (-OCH₃) group. This class-level advantage stems from the strong carbon-fluorine bonds in -OCF₂H, which resist cleavage by cytochrome P450 enzymes compared to the O-demethylation pathway that rapidly metabolizes methoxy-substituted aromatics . In PDE4 inhibitor development, compounds incorporating difluoromethoxy moieties demonstrated extended half-lives in rat and squirrel monkey models, a property attributed to this metabolic stabilization [1]. While direct metabolic stability data for 2-chloro-3-(difluoromethoxy)aniline are not available, the -OCF₂H group in this compound is expected to confer similar resistance to oxidative metabolism relative to 2-chloro-3-methoxyaniline analogs.

metabolic stability cytochrome P450 oxidative metabolism pharmacokinetics

Lipophilicity Profile: -OCF₂H vs. -OCF₃ and -OCH₃

The difluoromethoxy (-OCF₂H) group occupies an intermediate position in the lipophilicity spectrum between methoxy (-OCH₃) and trifluoromethoxy (-OCF₃) groups. For the 2-(difluoromethoxy)aniline scaffold, the predicted LogP is 2.93±0.10 with an experimental LogP of 2.45 for the ortho-substituted analog . In contrast, the corresponding trifluoromethoxy (-OCF₃) analogs exhibit higher lipophilicity (trifluoromethoxy group π value approximately 1.04 vs. difluoromethoxy π value approximately 0.6-0.8), while methoxy analogs show lower LogP (methoxy group π value approximately -0.02) . This tunable lipophilicity profile allows the -OCF₂H group to modulate membrane permeability without introducing the excessive hydrophobicity that can lead to promiscuous protein binding or solubility limitations.

lipophilicity LogP membrane permeability bioisostere

Regioisomeric pKa and Protonation State

The basicity of the aniline nitrogen varies with substitution pattern, directly affecting protonation state at physiological pH and during acid-base workup procedures. For 2-(difluoromethoxy)aniline (ortho-OCF₂H, no chloro), the predicted pKa is 2.93±0.10 . In contrast, 4-(difluoromethoxy)aniline (para-OCF₂H, no chloro) exhibits a predicted pKa of 4.15±0.10 , representing a difference of approximately 1.2 pKa units—equivalent to a roughly 16-fold difference in basicity. The 2-chloro-3-(difluoromethoxy) substitution pattern combines the electron-withdrawing effects of both ortho-chloro and meta-OCF₂H groups, producing a distinct pKa that influences nucleophilicity in amide bond formation, solubility in acidic aqueous media, and binding interactions in biological systems.

pKa basicity amine protonation reactivity

2-Chloro-3-(difluoromethoxy)aniline: High-Value Applications


Kinase Inhibitor Synthesis via 2,3-Disubstituted Anilines

The 2-chloro-3-(difluoromethoxy) substitution pattern provides a vector for elaboration at the 2-position via cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) while retaining the metabolically stabilized -OCF₂H group at the 3-position . This scaffold is particularly relevant for kinase inhibitor programs where the 2-position is functionalized with heteroaromatic groups while the -OCF₂H moiety modulates target binding through lipophilic interactions and potential hydrogen bonding from the CF₂H proton. The intermediate lipophilicity of -OCF₂H (LogP ~2.5-3.0) compared to -OCF₃ (higher) and -OCH₃ (lower) provides a balanced physicochemical profile suitable for CNS-penetrant or peripherally restricted kinase inhibitors .

Environmentally Stable Agrochemical Intermediates

In agrochemical research, the difluoromethoxy group confers resistance to environmental degradation pathways, particularly oxidative metabolism by soil microorganisms and photolytic cleavage. Aniline derivatives containing -OCF₂H groups have been claimed in herbicidal and fungicidal patents [1]. The 2-chloro-3-(difluoromethoxy)aniline scaffold is positioned as an intermediate for active ingredients where the -OCF₂H group provides extended field persistence relative to -OCH₃ analogs that undergo rapid O-demethylation, while the chloro substituent serves as a synthetic handle for further derivatization.

Fluorinated Fragment Libraries for FBDD Screening

Fragment-based drug discovery (FBDD) programs increasingly incorporate fluorinated fragments to enhance screening hit quality and facilitate structure-based optimization. 2-Chloro-3-(difluoromethoxy)aniline (MW 193.58) falls within the ideal fragment molecular weight range (typically <250 Da) and offers three key attributes: a primary amine for rapid amide/sulfonamide library synthesis, a chloro leaving group for cross-coupling diversification, and a -OCF₂H group that provides both ¹⁹F NMR detection capability and favorable physicochemical properties. The compound's commercial availability at 95-98% purity with batch analytical data supports reproducible fragment library production.

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